molecular formula C7H8N2O B1317356 3-Methylpicolinamide CAS No. 937648-82-3

3-Methylpicolinamide

Cat. No.: B1317356
CAS No.: 937648-82-3
M. Wt: 136.15 g/mol
InChI Key: AIOUQYUFHADEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpicolinamide is a pyridine derivative with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpicolinamide typically involves the reaction of 3-methylpyridine with an appropriate amide-forming reagent. One common method involves the treatment of 3-methylpyridine with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or a primary amine to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Methylpicolinamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
3-Methylpicolinamide and its derivatives have shown promising results in anticancer research. Studies indicate that these compounds can inhibit the proliferation of various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action typically involves the induction of apoptosis and the inhibition of angiogenesis, which are crucial for tumor growth suppression.

CompoundIC50 (µM)Mechanism of Action
This compound<10Induces apoptosis
5q (analog)1.2Inhibits angiogenesis

A notable case study demonstrated that compound 5q significantly inhibited colon cancer growth in vivo, with suppression rates ranging from 70% to 90% .

Antimalarial Activity
Research has also indicated that derivatives of this compound exhibit antimalarial properties. For instance, specific structural modifications have led to compounds with IC50 values as low as 0.98 µM against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inducing oxidative stress in parasites, leading to cell death while minimizing toxicity to host cells.

Material Science

In material science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows it to act as a precursor for synthesizing advanced materials that can be utilized in various industrial applications .

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound is employed in biological studies focusing on enzyme inhibition and receptor binding. Its interaction with specific molecular targets enables researchers to investigate the biochemical pathways involved in various diseases, particularly cancer .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves heating picolinic acid with thionyl chloride followed by treatment with methylamine. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of synthesized products.

The mechanism of action for compounds derived from this compound often includes modulation of cellular pathways related to cancer proliferation. These compounds may act as inhibitors of specific kinases or other proteins involved in tumor growth, thereby providing a basis for their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Picolinamide: Similar structure but lacks the methyl group at the 3-position.

    N-Methylpicolinamide: Similar structure but with a methyl group on the nitrogen atom instead of the 3-position.

    3-Methylpyridine: The parent compound without the amide group.

Uniqueness: 3-Methylpicolinamide is unique due to the presence of both the methyl group at the 3-position and the amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Methylpicolinamide is a derivative of picolinamide with significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2OC_7H_8N_2O. The compound features a methyl group at the 3-position of the picolinamide structure, which is known to influence its biological properties. The compound's structure allows it to interact with various biological targets, particularly in cancer therapy and metabolic disorders.

Research indicates that this compound and its derivatives exhibit several mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. This inhibition is often dose-dependent and linked to the induction of apoptosis and necrosis in tumor cells .
  • Anti-Angiogenic Activity : Compounds derived from this compound have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth. For instance, specific derivatives have shown a reduction in vessel density in treated mice, indicating their potential as anti-angiogenic agents .
  • Metabolic Effects : Some studies suggest that this compound derivatives may also play a role in metabolic regulation, particularly in lipid metabolism and glucose homeostasis. This is particularly relevant in the context of metabolic syndrome .

In Vitro Studies

A study published in PMC evaluated a series of N-methylpicolinamide derivatives against various human cancer cell lines. The most potent compound, labeled as 5q , exhibited broad-spectrum antiproliferative activity, significantly inhibiting colon cancer growth with suppression rates ranging from 70% to 90% .

CompoundCell LineIC50 (μM)Mechanism
5q HepG2<10Apoptosis induction
5q HCT116<10Anti-angiogenesis

In Vivo Studies

In vivo experiments demonstrated that treatment with compound 5q not only prolonged survival in colon carcinoma-burdened mice but also slowed tumor progression through mechanisms involving apoptosis and reduced angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their structural characteristics. Modifications such as the introduction of different substituents or linkages have been shown to enhance or reduce their efficacy:

  • Urea Linkage : Replacing the amide linkage with a urea linkage has been found to increase inhibitory activity against cancer cells .
  • Lipophilic Groups : The introduction of lipophilic groups on the phenyl ring significantly enhances activity, indicating that hydrophobic interactions play a crucial role in binding affinity and biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylpicolinamide, and how can researchers optimize reaction conditions for yield improvement?

  • Methodology : Begin by reviewing literature on picolinamide derivatives to identify common synthetic pathways (e.g., nucleophilic substitution, catalytic coupling). Use factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. Characterize intermediates via LC-MS and NMR to track reaction progress . Optimize purification steps (e.g., recrystallization vs. column chromatography) based on compound polarity and thermal stability .

Q. How should researchers conduct a comprehensive literature review to identify knowledge gaps in this compound’s pharmacological mechanisms?

  • Methodology : Systematically search databases (PubMed, SciFinder) using keywords like "this compound AND pharmacokinetics" and apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use citation-chaining to trace foundational work. Map existing data on receptor binding or metabolic pathways using tools like VOSviewer to visualize research clusters and gaps .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Prioritize 1H^1H-NMR and 13C^{13}C-NMR for backbone confirmation, FT-IR for functional group analysis, and HPLC-UV for purity assessment (>95%). Compare experimental spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities in stereochemistry. Document melting points and optical rotation for batch consistency .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate contradictory data on this compound’s bioactivity across different studies?

  • Methodology : Implement a multi-arm study comparing bioactivity under standardized conditions (e.g., cell lines, incubation time). Use sensitivity analysis to isolate variables like solvent choice (DMSO vs. saline) or assay methodology (MTT vs. ATP luminescence). Validate findings with orthogonal assays (e.g., SPR for binding affinity) and meta-analyze historical data to identify confounding factors .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound’s pharmacokinetic studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} and assess cooperativity. Use Bayesian hierarchical modeling to account for inter-study variability. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC). Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should researchers apply the PICO framework when formulating clinical research questions about this compound’s therapeutic potential?

  • Methodology : Structure questions using:

  • Population : Specific patient cohorts (e.g., "adults with resistant bacterial infections").
  • Intervention : Dose range and administration route (e.g., "oral this compound at 50–200 mg/day").
  • Comparison : Placebo or standard care (e.g., "vs. ciprofloxacin").
  • Outcome : Primary endpoints (e.g., "microbial load reduction at 72 hours").
    Refine hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

  • Methodology : Conduct robustness testing on critical process parameters (CPPs) like mixing efficiency and heating rates. Use quality-by-design (QbD) principles to define a design space for acceptable yields. Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Document deviations and their impact on critical quality attributes (CQAs) .

Q. Data Integrity & Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Methodology : Replicate experiments using standardized protocols (e.g., shake-flask method at 25°C). Characterize polymorphic forms via XRPD and DSC to rule out crystalline vs. amorphous state differences. Perform computational solubility prediction (e.g., COSMO-RS) to identify outliers and refine experimental conditions .

Q. What meta-analysis approaches are effective for reconciling conflicting toxicity data in preclinical studies?

  • Methodology : Aggregate data from public repositories (e.g., ChEMBL) and apply random-effects models to account for heterogeneity. Stratify analysis by species, exposure duration, and endpoint (e.g., hepatotoxicity vs. nephrotoxicity). Use funnel plots to detect publication bias and adjust via trim-and-fill methods .

Q. Ethical & Methodological Compliance

Q. How should researchers document ethical considerations in studies involving this compound’s in vivo testing?

  • Methodology : Adhere to ARRIVE guidelines for animal studies, detailing housing conditions, sample size justification, and humane endpoints. Obtain IRB/IACUC approvals (include protocol numbers and dates). For human cell lines, verify provenance and consent documentation per Declaration of Helsinki .

Properties

IUPAC Name

3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUQYUFHADEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586360
Record name 3-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937648-82-3
Record name 3-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methylpicolinonitrile (2.36 g, 20 mmol) and conc. sulfuric acid (12.5 mL) was stirred at 80° C. for 25 min. The solution was cooled to rt, poured into water (80 mL), followed by addition of sat. Na2CO3 (aq.) until pH ˜7. The resulting mixture was extracted with DCM (3×) and the combined organic layer was dried over MgSO4 and concentrated in vacuo to provide 3-methylpicolinamide as a white solid (2.65 g, 97%). 1H NMR (CDCl3, 400 MHz) δ 8.43 (dd, 1H), 7.93 (brs, 1H), 7.62 (dd, 1H), 7.35 (dd, 1H), 5.44 (brs, 1H), 2.76 (s, 3H).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Suspend 2-cyano-3-methyl pyridine (400 g) in t-butanol (800 mL) and heat to 70° C. Add concentrated sulphuric acid (400 mL) dropwise over 45 minutes. Maintain the temperature at 75° C., until the reaction is complete, and for an additional 30 minutes. Dilute the mixture with water (400 mL), charge with toluene (600 mL) and bring to pH 10 with concentrated aqueous ammonia. Maintain the temperature at 50°-55° C. during the work up. Separate the toluene phase, and reextract the aqueous layer. Combine toluene phases and wash with water. Remove the toluene to yield the title compound N-(1,1-dimethylethyl-(3-methyl-2-pyridine carboxamide, as an oil, from which solid product is crystallized. (Yield 97%, as determined by an internal standard assay with gas chromatography).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylpicolinamide
3-Methylpicolinamide
3-Methylpicolinamide
3-Methylpicolinamide
3-Methylpicolinamide
3-Methylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.